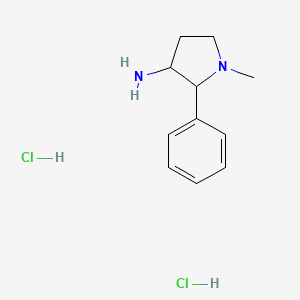![molecular formula C8H16N2O B1487441 [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol CAS No. 2168522-32-3](/img/structure/B1487441.png)
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Descripción general
Descripción
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol is an organic compound featuring a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method to prepare [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a precursor like 1,2-diaminocyclohexane and subjecting it to a methylation reaction can yield the target compound. The reaction typically employs catalysts such as palladium on carbon and hydrogen gas for hydrogenation steps.
Industrial Production Methods
In industrial settings, production often scales up with the use of flow reactors to ensure consistent and efficient output. Industrial methods may incorporate advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Methods also involve purification steps such as crystallization and distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: Converts the alcohol group to a carbonyl group, often using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduces the bicyclic ring system, possibly using hydrogen gas and a palladium catalyst.
Substitution: Substitutes the hydroxyl group with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of a base.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or aldehydes, depending on the specific conditions.
Reduction: Saturated bicyclic amines.
Substitution: Halogenated derivatives, such as chlorides and bromides.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical compounds.
Biology
The compound's unique structure makes it a candidate for biochemical studies, such as enzyme inhibition and interaction with biological macromolecules.
Medicine
Potential medicinal applications include its use as a scaffold in drug design, especially for targeting specific receptors or enzymes.
Industry
It finds applications in material science as a monomer or a precursor for creating polymers with desirable physical properties.
Mecanismo De Acción
The compound's effects are typically exerted through interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of proteins, influencing biological pathways. For example, the hydroxyl group may form hydrogen bonds, stabilizing interactions with the target site.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-1H-pyrrolo[3,4-b]pyridine: Similar bicyclic structure but lacks the methyl and hydroxyl groups.
2-Methylpyrrolidine: Contains the methyl group but lacks the bicyclic nature.
Uniqueness
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol stands out due to its unique combination of a bicyclic system with a methyl group and a hydroxyl group, offering a distinctive set of chemical properties and reactivity patterns that are advantageous for a wide range of applications.
Propiedades
IUPAC Name |
(5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-6-2-9-3-7(6)8(10)5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDRTRPKOOSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487360.png)

![4-Methyl-4-azatricyclo[4.2.1.0~3,7~]non-9-ylamine](/img/structure/B1487363.png)


![1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487369.png)





![7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487376.png)
![(2-{2-[2-(4-Chlorophenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487378.png)

